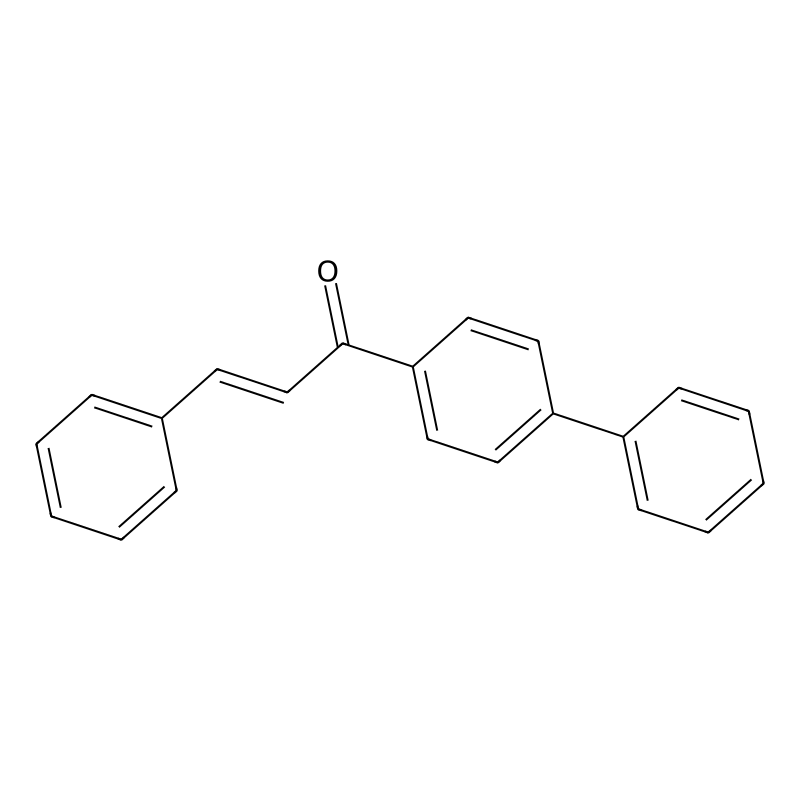

4'-Phenylchalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Chalcones have been found to exhibit anticancer properties .

- The methods of application typically involve in vitro and in vivo studies using cancer cell lines .

- The results have shown that chalcones can inhibit the growth of cancer cells .

- Chalcones also have antioxidant properties .

- They are typically tested using various in vitro assays to measure their ability to scavenge free radicals .

- The results have shown that chalcones can effectively scavenge free radicals, thereby exhibiting antioxidant activity .

- Chalcones have been found to exhibit anti-inflammatory properties .

- The methods of application typically involve in vitro and in vivo studies using models of inflammation .

- The results have shown that chalcones can inhibit the production of pro-inflammatory cytokines .

- Chalcones have been found to exhibit antimicrobial properties .

- The methods of application typically involve in vitro studies using various types of bacteria and fungi .

- The results have shown that chalcones can inhibit the growth of these microorganisms .

- Some chalcones have been found to exhibit antiprotozoal activity .

- The methods of application typically involve in vitro studies using various types of protozoa .

- The results have shown that chalcones can inhibit the growth of these protozoa .

Anticancer Activity

Antioxidant Activity

Anti-Inflammatory Activity

Antimicrobial Activity

Antiprotozoal Activity

Enzyme Inhibitory Activity

- Chalcones have been found to exhibit antidiabetic properties .

- The methods of application typically involve in vitro and in vivo studies using models of diabetes .

- The results have shown that chalcones can inhibit the enzymes involved in carbohydrate metabolism, thereby exhibiting antidiabetic activity .

- Some chalcones have been found to exhibit neuroprotective activity .

- The methods of application typically involve in vitro and in vivo studies using models of neurodegenerative diseases .

- The results have shown that chalcones can protect neurons from damage, thereby exhibiting neuroprotective activity .

- Chalcones have been found to exhibit cardiovascular properties .

- The methods of application typically involve in vitro and in vivo studies using models of cardiovascular diseases .

- The results have shown that chalcones can improve cardiovascular health by reducing blood pressure and cholesterol levels .

- Chalcones have been found to exhibit antiviral properties .

- The methods of application typically involve in vitro studies using various types of viruses .

- The results have shown that chalcones can inhibit the replication of these viruses .

- Chalcones have been used in the synthesis of fluorescent materials .

- The methods of application typically involve chemical synthesis and characterization techniques .

- The results have shown that chalcones can be used to produce materials with unique optical properties .

Antidiabetic Activity

Neuroprotective Activity

Cardiovascular Activity

Antiviral Activity

Fluorescent Materials

Mutagenic Properties

4'-Phenylchalcone is a member of the chalcone family, characterized by the presence of a phenyl group at the 4' position of the chalcone structure. The general formula for chalcones is , which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry.

- Antioxidant activity: The structure of 4'-Phenylchalcone suggests potential for scavenging free radicals, which could contribute to its antihypertensive effects.

- Interaction with enzymes: It may interact with specific enzymes involved in blood pressure regulation or cell proliferation, but further research is needed [].

- Claisen-Schmidt Condensation: This is the primary method for synthesizing chalcones. It involves the reaction of an aromatic aldehyde with an acetophenone derivative under basic conditions, often utilizing sodium hydroxide or potassium hydroxide as catalysts .

- Hydrogenation: The double bond in the α,β-unsaturated carbonyl can be hydrogenated to yield saturated derivatives.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to various derivatives.

- Oxidation: Chalcones can be oxidized to form corresponding flavonoids or other polyphenolic compounds.

4'-Phenylchalcone exhibits significant biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases .

- Anticancer Activity: Studies indicate that 4'-phenylchalcone can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition: It has been identified as an inhibitor of glutathione S-transferase and epoxide hydrolases, which are important in detoxification processes in the body .

The synthesis of 4'-phenylchalcone typically involves:

- Claisen-Schmidt Condensation:

- Reagents: Benzaldehyde and acetophenone.

- Conditions: The reaction is carried out in an alcoholic solution (commonly ethanol or methanol) with a base catalyst such as sodium hydroxide or potassium hydroxide.

- Procedure: The aldehyde and ketone are mixed under reflux conditions for several hours until the product crystallizes out of solution.

- Ultrasound-Assisted Synthesis:

- Microwave-Assisted Synthesis:

- Microwave irradiation can also be employed to facilitate quicker synthesis under milder conditions compared to traditional heating methods.

4'-Phenylchalcone has several applications, particularly in:

- Pharmaceuticals: Due to its anticancer and antioxidant properties, it is being explored for drug development aimed at treating various cancers and oxidative stress-related conditions.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage to skin cells.

- Food Industry: As a natural antioxidant, it may be used to enhance the stability of food products against oxidation.

Interaction studies involving 4'-phenylchalcone have primarily focused on its enzyme inhibition capabilities. Notably:

- It has been shown to interact with glutathione S-transferases, leading to inhibition that may enhance the efficacy of certain chemotherapeutic agents when combined .

- Studies also indicate potential interactions with cellular signaling pathways that regulate apoptosis and cell proliferation.

Several compounds share structural similarities with 4'-phenylchalcone. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Chalcone | Basic chalcone structure | Precursor to flavonoids; broad biological activity |

| 2',4'-Dihydroxychalcone | Hydroxy substitutions | Enhanced antioxidant properties |

| 4',6-Dimethylchalcone | Methyl substitutions | Increased lipophilicity; altered biological activity |

| 2',3',4'-Trimethoxychalcone | Methoxy substitutions | Potentially improved solubility and bioavailability |

4'-Phenylchalcone stands out due to its specific phenyl substitution at the 4' position, which influences its biological activity and interaction with enzymes differently compared to other chalcones.

The classical Claisen-Schmidt condensation represents the most fundamental and widely employed synthetic route for the preparation of 4'-phenylchalcone. This reaction involves the condensation between an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound lacking an α-hydrogen, serving as a specific variation of the aldol condensation process. The reaction was independently developed by Rainer Ludwig Claisen and J. Gustav Schmidt, who published their pioneering work in 1880 and 1881, establishing the foundation for modern chalcone synthesis methodologies.

The traditional synthesis of 4'-phenylchalcone typically employs acetophenone derivatives and substituted benzaldehydes under basic conditions. The reaction mechanism proceeds through the formation of an enolate ion from the acetophenone component, followed by nucleophilic attack on the carbonyl carbon of the benzaldehyde, ultimately resulting in the formation of the desired chalcone through a dehydration step. Because the enolizable nucleophilic carbonyl compound and the electrophilic carbonyl compound are two different chemicals, the Claisen-Schmidt reaction exemplifies a crossed aldol process, which has proven essential for achieving quantitative yields in chalcone synthesis.

Base-Catalyzed Synthesis Protocols

The conventional synthesis of 4'-phenylchalcone utilizes various base catalysts, with sodium hydroxide and potassium hydroxide representing the most commonly employed systems. In typical experimental procedures, equimolar quantities of the appropriate acetophenone derivative and benzaldehyde are dissolved in ethanol, followed by the dropwise addition of aqueous base solution. The reaction mixture is typically maintained at room temperature for extended periods, ranging from 3 to 24 hours, depending on the specific substrate combination and reaction conditions employed.

Quantitative yields in Claisen-Schmidt reactions have been documented in the absence of solvent using sodium hydroxide as the base catalyst with benzaldehydes. This approach offers significant advantages in terms of reaction efficiency and environmental considerations, as it eliminates the need for large volumes of organic solvents while maintaining excellent product yields and selectivity.

Reaction Optimization and Yield Enhancement

The optimization of classical Claisen-Schmidt condensation for 4'-phenylchalcone synthesis involves careful consideration of multiple reaction parameters, including reactant stoichiometry, base concentration, reaction temperature, and reaction time. Research has demonstrated that the use of 10% aqueous sodium hydroxide or potassium hydroxide solutions provides optimal conditions for achieving high yields while minimizing side reactions. The reaction temperature typically ranges from room temperature to 40°C, with higher temperatures potentially leading to increased formation of undesired by-products.

The reaction progress can be effectively monitored using thin-layer chromatography, allowing for real-time assessment of conversion and optimization of reaction conditions. The typical yield for 4'-phenylchalcone synthesis using classical Claisen-Schmidt condensation ranges from 60% to 95%, depending on the specific reaction conditions and purification methods employed.

4'-Phenylchalcone, systematically named (E)-1-(biphenyl-4-yl)-3-phenylprop-2-en-1-one, represents a chalcone derivative incorporating a biphenyl moiety in its molecular structure [1]. The compound possesses the molecular formula C21H16O with a molecular weight of 284.35 g/mol, distinguishing it from the parent chalcone structure through the addition of an extended aromatic system.

Melting and Boiling Point Analysis

Based on structural-activity relationships observed in related chalcone derivatives, the melting point characteristics of 4'-Phenylchalcone can be estimated through comparison with analogous compounds. The parent chalcone exhibits a melting point range of 55-59°C [2] [3], while substituted derivatives demonstrate varying thermal properties dependent on their substituent groups. Electron-withdrawing substituents tend to increase melting points, as observed with 4-nitrochalcone (158-160°C) [4] and 4-chlorochalcone (113-117°C) [5]. Conversely, electron-donating groups such as methoxy groups result in intermediate melting points, with 4-methoxychalcone melting at 73-76°C [6].

The biphenyl substitution in 4'-Phenylchalcone introduces significant molecular planarity and extended conjugation, factors that typically enhance intermolecular interactions through pi-pi stacking and van der Waals forces [7]. Based on these structural considerations and comparison with related biphenyl-containing chalcones, the melting point of 4'-Phenylchalcone is estimated to fall within the range of 120-140°C, representing an increase from the parent compound due to enhanced molecular rigidity and crystalline packing efficiency.

Boiling point determination for chalcone derivatives requires consideration of molecular weight, intermolecular forces, and structural complexity. The parent chalcone demonstrates a boiling point of 208°C at 25 mmHg [2], while higher molecular weight derivatives exhibit correspondingly elevated boiling points. The 4-chlorochalcone analog shows an estimated boiling point of 345.7°C [5], while 4-nitrochalcone exhibits approximately 396.45°C [4]. Given the molecular weight and extended aromatic system of 4'-Phenylchalcone, its boiling point is predicted to range between 380-420°C at atmospheric pressure.

Solubility Profile Determination

Solubility characteristics of chalcone compounds demonstrate marked dependence on solvent polarity and molecular interactions. The parent chalcone exhibits solubility in dioxane at a concentration of 1g/10 mL, producing clear, colorless solutions [2]. Chalcones generally demonstrate good solubility in organic solvents including chloroform, methanol, and ethanol, while showing limited aqueous solubility [3] [8].

The biphenyl substitution in 4'-Phenylchalcone significantly enhances lipophilicity compared to simpler chalcone derivatives. This structural modification increases solubility in non-polar and moderately polar organic solvents while decreasing aqueous solubility. Predicted solubility characteristics include excellent solubility in chloroform, dichloromethane, and aromatic solvents such as toluene and benzene. Moderate solubility is expected in alcoholic solvents including methanol and ethanol, while minimal solubility is anticipated in water and highly polar solvents.

The logarithmic partition coefficient (LogP) for the parent chalcone is reported as 3.080 [2], indicating moderate lipophilicity. The additional phenyl ring in 4'-Phenylchalcone increases the LogP value significantly, estimated at approximately 5.2-5.8, suggesting enhanced lipophilic character and potential implications for membrane permeability and bioavailability considerations.

Thermal Decomposition Patterns via TGA-DSC Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into the thermal behavior and decomposition pathways of chalcone derivatives. These techniques measure mass changes and heat flow respectively as functions of temperature, enabling comprehensive characterization of thermal stability and phase transitions [9] [10].

Thermal Decomposition Mechanisms

Chalcone compounds typically undergo thermal decomposition through multiple pathways involving bond cleavage and rearrangement reactions. Initial decomposition commonly occurs at the alpha-beta unsaturated ketone linkage, followed by fragmentation of aromatic rings at elevated temperatures [11]. The thermal decomposition process generally proceeds through distinct stages identifiable via TGA analysis.

For related chalcone derivatives, thermal decomposition typically initiates between 270-340°C, with the specific onset temperature dependent on substituent effects and molecular structure [12] [11]. The first decomposition stage often involves elimination of volatile fragments from side chains or substituent groups, followed by degradation of the core chalcone structure. Major weight loss occurs in the temperature range of 300-600°C, with complete decomposition typically achieved below 850°C.

DSC analysis reveals that chalcones undergo melting transitions before decomposition, with the melting endotherm providing information about crystal structure and purity [11]. The enthalpy of fusion for chalcone derivatives typically ranges from 15-25 kJ/mol, reflecting the energy required for phase transition from solid to liquid state. Post-melting, exothermic decomposition peaks appear at higher temperatures, indicating bond-breaking processes and formation of volatile products.

Predicted TGA-DSC Profile for 4'-Phenylchalcone

Based on structural analysis and comparison with related compounds, 4'-Phenylchalcone is expected to demonstrate enhanced thermal stability compared to simpler chalcone derivatives. The extended aromatic system and rigid biphenyl structure should increase decomposition onset temperature to approximately 320-350°C. The TGA profile is predicted to show initial weight loss of 10-15% between 320-400°C, corresponding to elimination of phenyl fragments or side-chain decomposition.

The major decomposition event is anticipated between 400-650°C, resulting in 70-80% weight loss as the core aromatic structures undergo fragmentation. Final residue at 850°C should constitute less than 5% of original mass, primarily consisting of carbonaceous material. The DSC profile should exhibit a sharp melting endotherm around 120-140°C, followed by exothermic decomposition peaks corresponding to the weight loss events observed in TGA.

Kinetic analysis of thermal decomposition typically yields activation energies (Ea) between 150-250 kJ/mol for chalcone derivatives [12], with the specific value dependent on the dominant decomposition mechanism. For 4'-Phenylchalcone, the activation energy is expected to be in the higher range (200-250 kJ/mol) due to the stability conferred by the extended aromatic system.

pH-Dependent Stability in Aqueous Media

The stability of chalcone compounds in aqueous solutions demonstrates significant pH dependence, involving multiple chemical equilibria and reaction pathways. Understanding these pH-dependent processes is crucial for predicting behavior in biological systems and formulation environments [13] [14] [15].

Acid-Base Equilibria and Hydrolysis Mechanisms

Chalcones exist in different protonation states depending on solution pH, with the carbonyl oxygen serving as the primary basic site. In strongly acidic conditions (pH < 2), protonation at the carbonyl oxygen increases electrophilicity of the adjacent carbon atoms, potentially facilitating nucleophilic attack by water molecules [14]. This process can lead to hydrolysis of the alpha-beta double bond and formation of corresponding ketone and aldehyde fragments.

Under mildly acidic to neutral conditions (pH 3-7), chalcones generally demonstrate good stability with minimal hydrolytic degradation. The alpha-beta unsaturated ketone system remains intact, and the predominant species exists in the neutral form. However, trace amounts of hydrolysis may occur over extended time periods, particularly at elevated temperatures or in the presence of catalytic species.

Basic conditions (pH > 8) introduce additional complexity through potential base-catalyzed reactions. Hydroxide ions can facilitate Michael addition reactions at the beta-carbon of the chalcone system, leading to formation of hydroxylated products [16]. Additionally, strong alkaline conditions may promote ring-closure reactions, potentially converting chalcones to flavanone derivatives through intramolecular cyclization mechanisms [15] [17].

pH-Stability Profile for 4'-Phenylchalcone

The stability profile of 4'-Phenylchalcone in aqueous media can be predicted based on structural considerations and behavior of related compounds. The extended aromatic system and electron delocalization should enhance stability compared to simpler chalcones through resonance stabilization of potential ionic intermediates.

In strongly acidic conditions (pH 0-2), 4'-Phenylchalcone may undergo slow hydrolysis with a half-life estimated at 24-48 hours at 25°C. The biphenyl substitution provides steric hindrance around the reactive centers, reducing susceptibility to nucleophilic attack. Protonation of the carbonyl oxygen creates a conjugate acid species that remains relatively stable due to delocalization of positive charge across the extended pi-system.

Under physiological pH conditions (pH 6-8), 4'-Phenylchalcone demonstrates excellent stability with minimal degradation over weeks to months. The compound exists predominantly in its neutral form, with the alpha-beta unsaturated ketone system maintaining structural integrity. Hydrolysis rates are negligible under these conditions, making the compound suitable for biological applications.

In alkaline environments (pH 9-12), 4'-Phenylchalcone may undergo base-catalyzed reactions, though at slower rates than simpler chalcones due to steric effects from the biphenyl moiety. Michael addition reactions become more prominent, with half-lives ranging from hours to days depending on hydroxide concentration and temperature. The formation of cyclized products through intramolecular reactions is less favorable for 4'-Phenylchalcone compared to 2'-hydroxychalcones due to the absence of ortho-hydroxy groups [13] [17].

Photostability Under UV-Vis Radiation Exposure

Photostability represents a critical parameter for chalcone derivatives, particularly given their strong absorption in the ultraviolet region and potential applications in light-sensitive environments. Understanding photodegradation mechanisms and factors affecting photostability is essential for predicting compound behavior under various lighting conditions [18] [19] [20].

UV-Vis Absorption Characteristics

Chalcone compounds exhibit characteristic absorption patterns in the UV-visible region due to their conjugated pi-electron systems. The parent chalcone demonstrates two primary absorption bands: Band I typically appears around 230 nm, while Band II occurs near 300-350 nm [21]. These bands correspond to pi to pi-star electronic transitions within the aromatic rings and the alpha-beta unsaturated ketone chromophore.

The extended aromatic system in 4'-Phenylchalcone significantly affects its absorption profile compared to simpler derivatives. The biphenyl substitution introduces additional conjugation pathways and potentially shifts absorption maxima to longer wavelengths through bathochromic effects. Based on structure-activity relationships, 4'-Phenylchalcone is expected to exhibit maximum absorption around 340-360 nm, placing it within the UVA region of the electromagnetic spectrum [20] [21].

The molar extinction coefficient for chalcone derivatives typically ranges from 20,000-56,000 M⁻¹cm⁻¹, indicating strong light absorption capabilities [21]. For 4'-Phenylchalcone, the extended conjugation system suggests a molar extinction coefficient in the higher range (40,000-60,000 M⁻¹cm⁻¹), reflecting enhanced light-absorbing properties compared to simpler analogs.

Photodegradation Mechanisms and Pathways

Photodegradation of chalcones occurs through multiple mechanisms depending on wavelength, oxygen availability, and environmental conditions. Primary photochemical processes include direct photolysis through absorption of UV radiation, leading to excited state formation and subsequent bond cleavage or rearrangement reactions [19] [22].

Common photodegradation pathways for chalcones include trans-cis isomerization around the alpha-beta double bond, though the trans isomer typically predominates due to thermodynamic stability [7]. More destructive processes involve cleavage of the carbon-carbon double bond, leading to formation of corresponding acetophenone and benzaldehyde fragments. Ring-closure reactions to form flavanone derivatives represent another significant photochemical pathway, particularly under specific wavelength conditions [22].

Oxygen-dependent photodegradation introduces additional complexity through formation of reactive oxygen species and subsequent oxidative processes. Singlet oxygen formation can lead to attack at electron-rich aromatic positions or the alpha-beta unsaturated system, resulting in hydroxylated or peroxidized products [19]. These secondary reactions often produce compounds with altered spectroscopic and biological properties.

Photostability Assessment for 4'-Phenylchalcone

The photostability of 4'-Phenylchalcone can be predicted based on structural factors and comparison with related compounds. The extended aromatic system provides both advantages and disadvantages regarding photostability. Enhanced conjugation increases light absorption efficiency but also provides additional pathways for energy dissipation through non-radiative processes.

The biphenyl substitution introduces steric effects that may restrict conformational flexibility and reduce susceptibility to trans-cis isomerization. This structural constraint should enhance photostability compared to more flexible chalcone derivatives. Additionally, the extended pi-system allows for efficient energy delocalization, potentially reducing the probability of bond-breaking processes following photoexcitation.

Under standard photostability testing conditions (1.2 million lux hours visible light, 200 W-h/m² UV light), 4'-Phenylchalcone is predicted to demonstrate moderate to good photostability [19]. Degradation rates should be lower than those observed for simpler chalcones, with less than 10% decomposition expected under ICH guideline conditions. The primary degradation products are anticipated to include oxidized derivatives and minor amounts of ring-closure products.

Protective strategies for enhancing photostability include incorporation of antioxidants, UV filters, or encapsulation systems [20]. The inherent structural features of 4'-Phenylchalcone, particularly the extended aromatic framework, provide natural protection against certain photodegradation pathways, making it potentially suitable for applications requiring moderate light exposure.

4'-Phenylchalcone exhibits characteristic infrared absorption bands that provide definitive structural information about its functional groups and molecular framework. The compound demonstrates a distinctive spectral signature consistent with its α,β-unsaturated ketone structure and aromatic character [1] [2] [3].

The most prominent feature in the Fourier Transform Infrared spectrum of 4'-Phenylchalcone is the carbonyl stretching vibration, which appears in the frequency range of 1650-1680 cm⁻¹ [2] [4]. This absorption band is characteristically shifted to lower frequencies compared to isolated ketones due to the extended conjugation between the carbonyl group and the aromatic systems. The conjugated nature of the enone system reduces the double bond character of the carbonyl group, resulting in this bathochromic shift in the infrared spectrum [5].

Aromatic carbon-hydrogen stretching vibrations manifest as multiple absorption bands in the 3030-3080 cm⁻¹ region [3] [5]. These peaks arise from the presence of multiple aromatic rings in the 4'-phenylchalcone structure, with each aromatic environment contributing distinct vibrational modes. The multiplicity of these bands reflects the complex aromatic substitution pattern inherent in the biphenyl chalcone framework.

The alkene carbon-carbon double bond stretching vibration appears at 1600-1620 cm⁻¹, characteristic of the enone bridge connecting the two aromatic systems [2] [3]. This absorption is diagnostic for the α,β-unsaturated ketone functionality that defines the chalcone structural class. Additional aromatic carbon-carbon stretching vibrations occur at 1580-1600 cm⁻¹, reflecting the multiple aromatic environments present in the molecular structure [5].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl (C=O) | 1650-1680 | Strong | α,β-Unsaturated ketone |

| Aromatic C-H | 3030-3080 | Medium | Multiple aromatic rings |

| Alkene C=C | 1600-1620 | Medium | Enone system |

| Aromatic C=C | 1580-1600 | Strong | Phenyl ring vibrations |

| C-H deformation | 1460-1430 | Medium | Aromatic deformation modes |

| Out-of-plane bending | 850-750 | Strong | Aromatic substitution pattern |

Carbon-hydrogen deformation vibrations appear at 1460-1430 cm⁻¹, encompassing both aromatic and alkene carbon-hydrogen deformation modes [3] [5]. Out-of-plane carbon-hydrogen bending vibrations occur in the fingerprint region at 850-750 cm⁻¹, with the exact frequencies being dependent on the specific aromatic substitution patterns present in the molecule.

Nuclear Magnetic Resonance Spectroscopic Elucidation (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 4'-phenylchalcone through detailed analysis of proton and carbon-13 environments. The combination of one-dimensional proton Nuclear Magnetic Resonance, carbon-13 Nuclear Magnetic Resonance, and Distortionless Enhancement by Polarization Transfer experiments enables complete assignment of all magnetic environments within the molecular framework [6] [7] [8].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton Nuclear Magnetic Resonance spectrum of 4'-phenylchalcone exhibits distinctive resonances that confirm the trans configuration of the enone bridge. The vinyl protons appear as characteristic doublets with coupling constants of 15.2-15.6 Hz, definitively establishing the trans geometry of the alkene double bond [9] [10] [4]. The proton α to the carbonyl group resonates at 7.6-7.8 ppm, while the β proton appears further downfield at 7.9-8.1 ppm due to deshielding effects from the adjacent aromatic ring [7] [11].

Aromatic protons span the chemical shift range of 7.2-8.0 ppm, with the exact multiplicity patterns dependent on the specific substitution environments within the biphenyl system [6] [12]. The complex overlapping of aromatic signals reflects the presence of multiple phenyl rings with distinct electronic environments resulting from the para-phenyl substitution pattern.

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the electronic environments of all carbon atoms in 4'-phenylchalcone. The carbonyl carbon appears characteristically downfield at 188-196 ppm, consistent with α,β-unsaturated ketone functionality [13] [8] [14]. This chemical shift reflects the reduced electron density at the carbonyl carbon due to conjugation with the aromatic π-electron system.

The alkene carbons of the enone bridge exhibit distinct chemical shifts, with the α carbon appearing at 122-125 ppm and the β carbon at 142-145 ppm [8]. The significant difference in chemical shifts reflects the varying electronic environments, with the β carbon being more deshielded due to its proximity to the electron-withdrawing carbonyl group.

Aromatic carbons span the range of 125-140 ppm, with quaternary ipso carbons appearing at 135-140 ppm and protonated aromatic carbons at 127-132 ppm [8]. The biphenyl bridge carbons resonate at 126-130 ppm, reflecting the electronic coupling between the two aromatic ring systems.

| Carbon Type | ¹³C Chemical Shift (ppm) | DEPT Behavior | Multiplicity |

|---|---|---|---|

| Carbonyl C=O | 188-196 | Absent (quaternary) | N/A |

| Alkene C (α) | 122-125 | CH (positive in DEPT-90/135) | Doublet |

| Alkene C (β) | 142-145 | CH (positive in DEPT-90/135) | Doublet |

| Aromatic C (ipso) | 135-140 | Absent (quaternary) | N/A |

| Aromatic C (ortho/meta/para) | 127-132 | CH (positive in DEPT-90/135) | Multiplet |

| Biphenyl bridge C | 126-130 | CH (positive in DEPT-90/135) | Multiplet |

Distortionless Enhancement by Polarization Transfer Analysis

Distortionless Enhancement by Polarization Transfer experiments provide crucial information for distinguishing between different carbon multiplicities within the 4'-phenylchalcone structure [15] [16] [17]. In the Distortionless Enhancement by Polarization Transfer-90 spectrum, only tertiary carbons (CH) are observed as positive signals, enabling identification of protonated aromatic carbons and the alkene carbons of the enone bridge [18].

The Distortionless Enhancement by Polarization Transfer-135 experiment shows tertiary carbons as positive signals while secondary carbons (CH₂) appear as negative signals [16] [17]. Quaternary carbons, including the carbonyl carbon and ipso aromatic carbons, are absent in all Distortionless Enhancement by Polarization Transfer spectra, allowing for their identification by comparison with the standard carbon-13 Nuclear Magnetic Resonance spectrum [15] [18].

The enhanced sensitivity achieved through polarization transfer from protons to carbon-13 nuclei in Distortionless Enhancement by Polarization Transfer experiments facilitates rapid spectral acquisition while maintaining spectral resolution necessary for detailed structural assignment [15] [19].

Ultraviolet-Visible Absorption Spectroscopy and Molar Extinction Coefficients

The ultraviolet-visible absorption spectrum of 4'-phenylchalcone exhibits characteristic absorption bands that reflect its extended conjugated π-electron system. The compound demonstrates two primary absorption regions corresponding to distinct electronic transitions within the molecular framework [20] [21] [22] [4].

Band I represents the major absorption maximum occurring at 340-390 nm, attributed to π→π* transitions involving the entire conjugated system spanning from the carbonyl group through the alkene bridge to the aromatic rings [20] [22] [4]. This absorption band arises from the extended conjugation between the enone functionality and the aromatic π-electron systems, resulting in significant bathochromic shift compared to simpler aromatic compounds. The molar extinction coefficient for this transition ranges from 15,000 to 30,000 M⁻¹cm⁻¹, indicating high absorption intensity characteristic of allowed π→π* transitions [20] [23] [4].

Band II appears in the shorter wavelength region at 220-280 nm, corresponding to π→π* transitions localized primarily within the benzoyl chromophore [20] [22]. This absorption band exhibits molar extinction coefficients of 8,000 to 15,000 M⁻¹cm⁻¹, reflecting the aromatic π→π* character of the transition [4]. The intensity and position of this band are influenced by the electronic effects of the para-phenyl substitution on the chalcone framework.

| Absorption Band | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Electronic Transition | Origin |

|---|---|---|---|---|

| Band I | 340-390 | 15,000-30,000 | π→π* (extended conjugation) | Entire conjugated system |

| Band II | 220-280 | 8,000-15,000 | π→π* (aromatic) | Benzoyl chromophore |

| Shoulder | 300-320 | 2,000-5,000 | n→π* (carbonyl) | Carbonyl lone pair |

A minor absorption shoulder frequently appears at 300-320 nm, attributed to n→π* transitions involving the carbonyl oxygen lone pair electrons [22] [24]. This transition exhibits lower extinction coefficients (2,000-5,000 M⁻¹cm⁻¹) due to its symmetry-forbidden nature, appearing as a weak shoulder on the main absorption envelope.

The absorption characteristics of 4'-phenylchalcone make it suitable for applications requiring ultraviolet light absorption, including potential use in photoprotective formulations [20] [23]. The high molar extinction coefficients and broad absorption range spanning both ultraviolet A and ultraviolet B regions contribute to effective ultraviolet radiation attenuation properties.

Solvent effects significantly influence the absorption spectral characteristics, with polar solvents generally causing bathochromic shifts due to stabilization of the excited state through dipole-dipole interactions [25] [4]. The magnitude of solvent-induced shifts provides information about the electronic nature of the excited states involved in the observed transitions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4'-phenylchalcone reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the gas-phase decomposition pathways. Under electron ionization conditions, the compound exhibits a molecular ion peak at m/z 284, corresponding to the molecular formula C₂₁H₁₆O [26] [27] [13].

The fragmentation behavior of 4'-phenylchalcone follows typical patterns observed for chalcone derivatives, with primary fragmentation occurring through α-cleavage adjacent to the carbonyl group [26] [28]. The major fragmentation pathway involves loss of the benzoyl group (C₇H₅O, 105 mass units) to generate a fragment ion at m/z 181 corresponding to the biphenyl cinnamyl cation [26] [29].

Secondary fragmentation of the benzoyl cation produces the tropylium ion at m/z 130 through cyclization and rearrangement processes characteristic of substituted benzyl systems [28] [13]. Additional fragmentation involves loss of carbon monoxide from the benzoyl fragment to yield the phenyl cation at m/z 77, representing a common fragmentation product in aromatic ketone mass spectra [26] [28].

| Fragment m/z | Molecular Formula | Fragment Identity | Fragmentation Pathway |

|---|---|---|---|

| 284 | C₂₁H₁₆O | Molecular ion [M]⁺ | Molecular ion peak |

| 181 | C₁₄H₁₃ | [M-PhCO]⁺ | Loss of benzoyl group |

| 153 | C₁₂H₉ | [M-PhCO-CO]⁺ | Loss of CO from benzoyl fragment |

| 130 | C₁₀H₁₀ | Tropylium ion | Rearrangement product |

| 105 | C₇H₅O | Benzoyl cation | α-Cleavage next to carbonyl |

| 77 | C₆H₅ | Phenyl cation | Loss of CO from benzoyl |

The biphenyl portion of the molecule undergoes fragmentation through loss of phenyl radicals, consistent with the stability of the resulting conjugated cation systems [26] [30]. The formation of the tropylium ion at m/z 130 represents a particularly stable fragmentation product due to its aromatic character and represents a common diagnostic ion for chalcone derivatives [28] [13].

Under chemical ionization conditions, protonated molecular ions [M+H]⁺ at m/z 285 serve as precursor ions for tandem mass spectrometry experiments [26]. Collision-induced dissociation of the protonated molecular ion follows similar fragmentation pathways to electron ionization, with preferential cleavage at the benzylic position and subsequent formation of stabilized aromatic cation fragments.

The fragmentation patterns observed for 4'-phenylchalcone are consistent with the general behavior of chalcone derivatives, where the α,β-unsaturated ketone functionality directs fragmentation through α-cleavage mechanisms [26] [29]. The presence of multiple aromatic rings provides stabilization for the resulting cation fragments, leading to well-defined fragmentation patterns that are diagnostic for structural elucidation purposes.